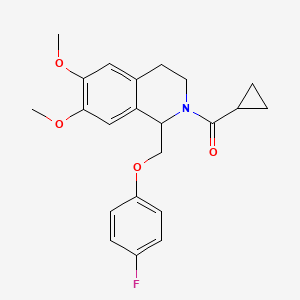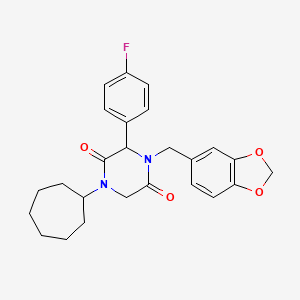
cyclopropyl(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a fluorophenoxy group, and a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Uniqueness
2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropane ring provides rigidity, while the fluorophenoxy group can enhance its interaction with biological targets. The tetrahydroisoquinoline core is a common motif in many bioactive compounds, contributing to its potential therapeutic applications.
特性
分子式 |
C22H24FNO4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
cyclopropyl-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C22H24FNO4/c1-26-20-11-15-9-10-24(22(25)14-3-4-14)19(18(15)12-21(20)27-2)13-28-17-7-5-16(23)6-8-17/h5-8,11-12,14,19H,3-4,9-10,13H2,1-2H3 |
InChIキー |
MPBZTSDMDCRQPW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CC3)COC4=CC=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208690.png)
![1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11208694.png)
![1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208698.png)
![3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11208705.png)
![3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B11208716.png)
![N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208718.png)
![N-(2,3-Dimethylphenyl)-5-[ethyl(3-methylphenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B11208732.png)
![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208734.png)
![N-[4,5,6,7-Tetrahydro-5-(phenylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]-2-thiophenecarboxamide](/img/structure/B11208739.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11208754.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B11208762.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11208763.png)
![2-Benzoyl-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11208768.png)
